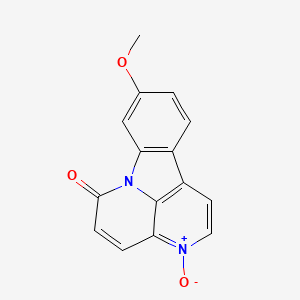

9-Methoxycanthin-6-one N-oxide

Übersicht

Beschreibung

9-Methoxycanthin-6-one N-oxide, also known as this compound, is a useful research compound. Its molecular formula is C15H10N2O3 and its molecular weight is 266.25 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 266.06914219 g/mol and the complexity rating of the compound is 452. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Alkaloid Identification and Isolation

- 9-Methoxycanthin-6-one N-oxide has been identified and isolated from various plant sources. In a study by Fo et al. (1992), it was isolated from the branches of Picrolemma granatensis along with other canthin-6-one alkaloids through spectral analysis (Fo et al., 1992).

Pharmacokinetics and Bioavailability

- A study conducted by Tan et al. (2002) developed an HPLC method for determining 9-methoxycanthin-6-one in rat and human plasma. This method was applied in a pilot pharmacokinetic/bioavailability study of the compound in rats, providing insights into its absorption and distribution (Tan et al., 2002).

Anticancer Activities

- The in vitro anti-cancer activities of 9-methoxycanthin-6-one have been studied extensively. Yunos et al. (2022) investigated its effects against various cancer cell lines, finding that it induced apoptosis in a concentration-dependent manner and affected the expression of apoptotic-related proteins (Yunos et al., 2022).

Anti-inflammatory Properties

- Research by Ngoc et al. (2016) demonstrated the anti-inflammatory effects of 9-methoxycanthin-6-one. It was found to inhibit nitric oxide production in lipopolysaccharide-induced cells, suggesting potential applications in treating inflammatory conditions (Ngoc et al., 2016).

Distribution in Plant Parts and Cultures

- A study by Mahmood et al. (2011) analyzed the distribution of 9-methoxycanthin-6-one in various parts of Eurycoma longifolia plants and in callus cultures. This research provides valuable information on the biosynthesis and accumulation of the compound in different plant tissues (Mahmood et al., 2011).

Synthesis and Chemical Analysis

- Gollner and Koutentis (2010) described a two-step total synthesis of canthin-6-one alkaloids, including 9-methoxycanthin-6-one. This study offers an efficient method for synthesizing these compounds, which could be beneficial for further pharmacological studies (Gollner & Koutentis, 2010).

Effects on Immune Responses

- The modulation of humoral immune responses by 10-methoxycanthin-6-one was studied by Siveen and Kuttan (2012), who found that it significantly reduced levels of proinflammatory cytokines and nitric oxide production in macrophages. This indicates its potential role in immune modulation (Siveen & Kuttan, 2012).

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

9-Methoxycanthin-6-one N-oxide, also known as 9-Methoxycanthin-6-one, is an indole alkaloid . It has been found to exhibit cytotoxic activity towards various human cancer cell lines . The primary targets of this compound are cancer cells, particularly ovarian cancer (A2780, SKOV-3), breast cancer (MCF-7), colorectal cancer (HT29), skin cancer (A375), and cervical cancer (HeLa) cell lines .

Mode of Action

The compound interacts with its targets by inducing apoptosis, a process of programmed cell death . It affects the expressions of apoptotic-related proteins, including pyruvate kinase (PKM), annexin A2 (ANXA2), galectin 3 (LGAL3), heterogeneous nuclear ribonucleoprotein A1 (HNRNP1A1), peroxiredoxin 3 (PRDX3), and glyceraldehyde-3-phosphate dehydrogenase (GAPDH) . This interaction results in changes in the cell’s normal functions, leading to cell death.

Biochemical Pathways

The compound affects several biochemical pathways. It influences the expressions of proteins involved in apoptosis, such as PKM, ANXA2, LGAL3, HNRNP1A1, PRDX3, and GAPDH . Other proteins like acetyl-CoA acyltransferase 2 (ACAA2), aldehyde dehydrogenase 1 (ALDH1A1), capping protein (CAPG), eukaryotic translation elongation factor 1 (EEF1A1), malate dehydrogenase 2 (MDH2), purine nucleoside phosphorylase (PNP), and triosephosphate isomerase 1 (TPI1) were also identified to be associated with cell death induced by 9-Methoxycanthin-6-one .

Pharmacokinetics

In terms of bioavailability, 9-Methoxycanthin-6-one exhibits good solubility in methanol, making it suitable for formulation in certain pharmaceutical products . Its polyunsaturated nature also suggests potential benefits in the context of oxidative stress and inflammation .

Result of Action

The molecular and cellular effects of 9-Methoxycanthin-6-one’s action include the induction of apoptosis in a concentration-dependent manner . This leads to the death of cancer cells, thereby exhibiting its anti-cancer activities .

Action Environment

Several factors can influence the action, efficacy, and stability of 9-Methoxycanthin-6-one. For instance, the compound’s production in callus cultures is affected by different medium compositions and physical factors . A higher production of 9-Methoxycanthin-6-one is obtained from callus cultured in ¾ MS basal media . At fructose of 2% (w/v), the production of 9-Methoxycanthin-6-one is promoted to gain the highest yield, compared to other carbon sources tested . The addition of 2.0-mg·L −1 dicamba also increases 9-Methoxycanthin-6-one production .

Eigenschaften

IUPAC Name |

13-methoxy-6-oxido-1,6-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-3,5(16),6,8,10,12,14-heptaen-6-ium-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O3/c1-20-9-2-3-10-11-6-7-16(19)12-4-5-14(18)17(15(11)12)13(10)8-9/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IADUHWGVUSHTRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C3=C4N2C(=O)C=CC4=[N+](C=C3)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

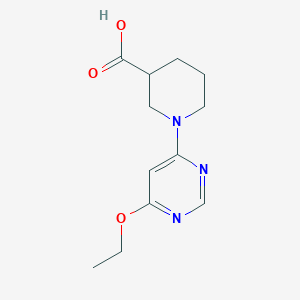

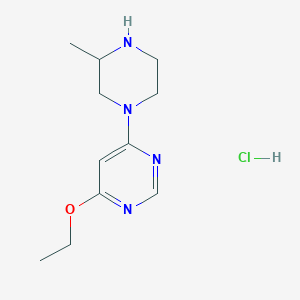

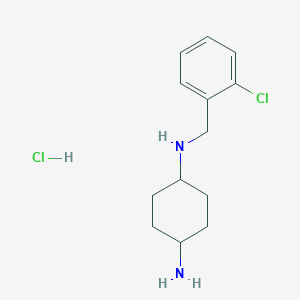

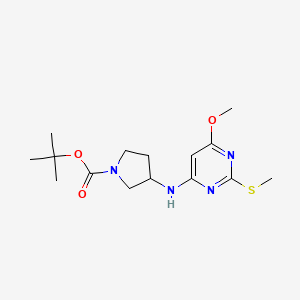

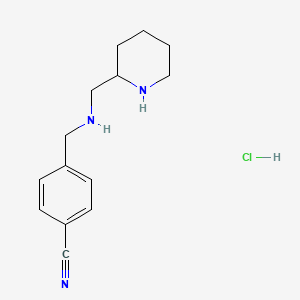

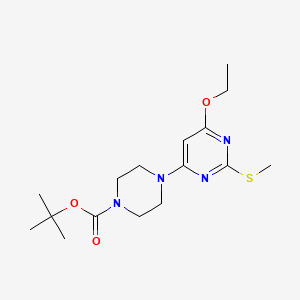

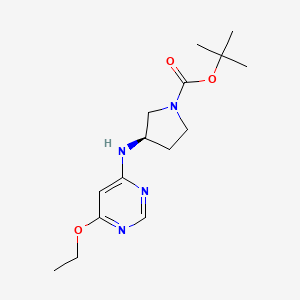

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[6-(2-Fluoroethoxy)-2-quinolinyl]benzenamine](/img/structure/B3027690.png)